molecular formula C13H9F3O B6358356 1-(Benzyloxy)-2,3,4-trifluorobenzene CAS No. 392309-26-1

1-(Benzyloxy)-2,3,4-trifluorobenzene

Cat. No. B6358356
CAS RN: 392309-26-1
M. Wt: 238.20 g/mol
InChI Key: PCEWMCPZCWGCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-2,3,4-trifluorobenzene (1-BTFB) is a fluorinated aromatic compound that has been used in various scientific fields such as synthetic organic chemistry, pharmacology, and biochemistry. It is an important building block in the synthesis of a range of compounds, and has been used as a reagent in the preparation of a variety of organic molecules. In addition, it has been used as a substrate in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Scientific Research Applications

Synthesis of Chalcones Derivatives

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . Compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one were synthesized by coupling with aromatic substituted aldehyde . These compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Antimicrobial Activity

The synthesized chalcones derivatives were screened for antimicrobial activity . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in the development of new antimicrobial agents.

Synthesis of Benzyl Ethers and Esters

2-Benzyloxy-1-methylpyridinium triflate, a compound related to 1-(Benzyloxy)-2,3,4-trifluorobenzene, has been used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in similar synthetic applications.

Use in Protecting Groups

The benzyl group is widely used as a protecting group in organic and medicinal chemistry . Given the structural similarity, 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used as a protecting group in complex organic syntheses.

Development of New Reagents

The unique reactivity of 2-Benzyloxy-1-methylpyridinium triflate suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in the development of new reagents for organic synthesis .

Synthesis of Novel Chalcones

1-(4-benzyloxy-2-hydroxy-5-iodophenyl)-3-(substitutedphenyl)prop-2-en-1-one, a compound related to 1-(Benzyloxy)-2,3,4-trifluorobenzene, has been used in the synthesis of novel chalcones . This suggests that 1-(Benzyloxy)-2,3,4-trifluorobenzene could potentially be used in similar synthetic applications.

properties

IUPAC Name

1,2,3-trifluoro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEWMCPZCWGCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2,3,4-trifluorobenzene

Synthesis routes and methods I

Procedure details

Sodium carbonate (19.50 g, 183.96 mmol) was dispersed into a solution of 2,3,4-trifluorophenol (13.64 g, 92.10 mmol) in acetone (300 mL). To the stirred suspension was added benzyl bromide (17.31 g, 101.21 mmol) dropwisely. The mixture was heated under reflux at 50° C. for 24 h. The acetone was removed under reduced pressure and the residue was dissolved in water (300 mL). The solution was extracted with ethyl acetate (100 mL×2). The combined organic extracts were washed with 5% sodium hydroxide (100 mL) and brine (100 mL) sequentially and dried over Na2SO4. The solvent was removed in vacuo to yield a pale yellow solid (19.89 g, 90.7% yield). 1H NMR (400 MHz, CDCl3): δ 7.40 (m, 5H), 6.85 (m, 1H), 6.64 (m, 1H), 5.15 (s, 2H).
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
13.64 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.31 g
Type
reactant
Reaction Step Two
Name
Yield
90.7%

Synthesis routes and methods II

Procedure details

2,3,4-Trifluorophenol was protected with hydroxy protection reagent (examples include BnBr, BnCl) at ambient temperature in the presence of base (include Na2CO3, K2CO3, NaHCO3, KHCO3, t-BuOK, t-BuONa) in appropriate inert solvent (include aliphatic and aromatic hydrocarbon (such as pentane, hexane, heptane, cyclohexane, petroleum ether, petrol, gasoline, benzene, toluene, xylene), aliphatic and aromatic halo-hydrocarbon (such as dichloromethane, 1,2-dichloroethane, chloroform, phenixin, chlorobenzene, o-dichlorobenzene), ether (such as diethyl ether, dibutyl ether, glycol dimethyl ether, 2-methoxyethyl ether, tetrahydrofuran, dioxane), ketone (such as acetone, methyl ethyl ketone, methyl isopropyl ketone, methyl isobutyl ketone), ester (such as ethyl acetate, methyl acetate), nitrile (such as acetonitrile, propiononitrile), amide (such as N,N-dimethylformamide, N,N-dimethylacetamide and N-methylpyrrolidin-2-one), DMSO, sulfolane, HMPA, DMPU, prefer acetone and methyl ethyl ketone). The reaction proceeds for several hours (3-12 h, prefer 5-10 h). 1-(Benzyloxy)-2,3,4-trifluorobenzene is obtained after conventional workup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic and aromatic hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aliphatic and aromatic halo-hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-2,3,4-trifluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-2,3,4-trifluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(Benzyloxy)-2,3,4-trifluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(Benzyloxy)-2,3,4-trifluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(Benzyloxy)-2,3,4-trifluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(Benzyloxy)-2,3,4-trifluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.